Cas no 62673-63-6 (Ethanone, 2-chloro-1-(3-chloro-2-thienyl)-)

Ethanone, 2-chloro-1-(3-chloro-2-thienyl)-, is a chlorinated thienyl ketone compound with applications in organic synthesis and pharmaceutical intermediates. Its distinct structure, featuring both chloro and thienyl substituents, enhances reactivity in nucleophilic and electrophilic reactions, making it valuable for constructing complex heterocyclic frameworks. The presence of chlorine atoms at strategic positions improves stability and selectivity in cross-coupling reactions. This compound is particularly useful in agrochemical and medicinal chemistry research due to its potential as a precursor for bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic workflows. Proper handling is advised due to its reactive functional groups.
Ethanone, 2-chloro-1-(3-chloro-2-thienyl)- structure
62673-63-6 structure
Product Name:Ethanone, 2-chloro-1-(3-chloro-2-thienyl)-
CAS No:62673-63-6
MF:C6H4Cl2OS
MW:195.066358566284
CID:1639007
PubChem ID:12373550
Update Time:2025-06-26

Ethanone, 2-chloro-1-(3-chloro-2-thienyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-chloro-1-(3-chloro-2-thienyl)-
    • EN300-729561
    • 62673-63-6
    • 2-chloro-1-(3-chlorothiophen-2-yl)ethanone
    • AKOS019093129
    • Z1412890188
    • 2-chloro-1-(3-chlorothiophen-2-yl)ethan-1-one
    • Inchi: 1S/C6H4Cl2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2
    • InChI Key: ZTDGLHLVCVWTRQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1C(CCl)=O

Computed Properties

  • Exact Mass: 193.93612
  • Monoisotopic Mass: 193.9359913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

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Additional information on Ethanone, 2-chloro-1-(3-chloro-2-thienyl)-

Ethanone, 2-chloro-1-(3-chloro-2-thienyl)- (CAS No. 62673-63-6): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Ethanone, 2-chloro-1-(3-chloro-2-thienyl)-, identified by its chemical abstracts service number CAS No. 62673-63-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone, characterized by its chlorinated thienyl group and a chlorinated acetyl side chain, has garnered attention due to its versatile structural features and potential applications in synthetic chemistry and drug development.

The molecular structure of Ethanone, 2-chloro-1-(3-chloro-2-thienyl)- consists of a central two-carbon ketone backbone (ethanone) substituted with a chloro group at the second carbon and a thienyl ring at the first carbon. The thienyl ring itself is further modified with another chloro group at the second position. This unique arrangement imparts distinct reactivity and electronic properties to the molecule, making it a valuable intermediate in various chemical transformations.

In recent years, the compound has been extensively studied for its role in synthesizing complex organic molecules. Its dual chloro-substituted system allows for facile participation in nucleophilic substitution reactions, cross-coupling reactions, and other palladium-catalyzed processes. These reactions are pivotal in constructing biaryl structures and heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

One of the most notable applications of Ethanone, 2-chloro-1-(3-chloro-2-thienyl)- is in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its structural motifs to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer metabolism. The chloro groups enhance lipophilicity and metabolic stability, making it an attractive scaffold for drug design.

Recent advancements in medicinal chemistry have highlighted the compound's utility in developing antiviral and antibacterial agents. The thienyl ring's aromaticity and electron-deficient nature contribute to its ability to interact with biological targets effectively. Furthermore, computational studies have suggested that modifications to the chloro-substituted positions can fine-tune binding affinities and selectivity, paving the way for more potent drug candidates.

The synthesis of Ethanone, 2-chloro-1-(3-chloro-2-thienyl)- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by chlorination and cyclization steps. The efficiency of these synthetic pathways has been optimized through catalytic methods, reducing reaction times and improving yields. Such advancements are crucial for scaling up production for industrial applications.

From a chemical biology perspective, this compound serves as a valuable tool for studying enzyme mechanisms and ligand-receptor interactions. Its structural complexity allows researchers to probe specific binding pockets in proteins, providing insights into drug-target interactions at a molecular level. This knowledge is instrumental in rational drug design and improving therapeutic outcomes.

The environmental impact of using Ethanone, 2-chloro-1-(3-chloro-2-thienyl)- as an intermediate has also been evaluated. Efforts have been made to develop greener synthetic protocols that minimize waste generation and hazardous byproducts. Solvent-free reactions and catalytic systems have been explored to enhance sustainability without compromising reaction efficiency.

In conclusion, Ethanone, 2-chloro-1-(3-chloro-2-thienyl)- (CAS No. 62673-63-6) represents a fascinating compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it indispensable in developing novel therapeutics. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain at the forefront of organic chemistry innovation.

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